4-Ethoxy-2-nitrobenzonitrile
Description
4-Ethoxy-2-nitrobenzonitrile is a substituted benzonitrile derivative featuring an ethoxy group (-OCH₂CH₃) at the 4-position and a nitro group (-NO₂) at the 2-position of the benzene ring.
Properties
IUPAC Name |
4-ethoxy-2-nitrobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-2-14-8-4-3-7(6-10)9(5-8)11(12)13/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZHQKMPNNBMSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethoxy-2-nitrobenzonitrile can be synthesized through several methods. One common approach involves the nitration of 4-ethoxybenzonitrile using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at a controlled temperature to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-2-nitrobenzonitrile undergoes various chemical reactions, including:
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas and Raney nickel catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Reduction: 4-Ethoxy-2-aminobenzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
4-Ethoxy-2-nitrobenzonitrile is utilized as an important intermediate in the synthesis of various organic compounds. Its nitro and cyano functional groups make it a versatile building block for further transformations.
Synthesis of Pharmaceutical Compounds
The compound serves as a precursor for synthesizing bioactive molecules, including potential anti-cancer agents. For example, derivatives of this compound have been explored for their activity against androgen receptors, which are implicated in prostate cancer treatment . The modification of the ethoxy group can enhance the lipophilicity and biological activity of the resulting compounds.
Coupling Reactions
This compound has been employed in various coupling reactions, such as Suzuki and Heck reactions, to form more complex aromatic systems. These reactions are essential for creating diverse libraries of compounds for drug discovery .
Medicinal Chemistry
The compound's structure allows it to interact with biological targets effectively, making it valuable in medicinal chemistry.
Androgen Receptor Modulation
Research indicates that this compound and its derivatives can act as selective androgen receptor modulators (SARMs). These compounds show promise in treating conditions related to androgen receptor dysregulation, such as certain cancers . The ability to modulate receptor activity selectively can lead to fewer side effects compared to traditional therapies.
Toxicity Studies
Studies have also focused on the toxicity profiles of substituted benzenes, including this compound. Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict its toxicity and environmental impact, aiding in the design of safer chemical entities .
Material Science Applications
In addition to its synthetic and medicinal uses, this compound finds applications in materials science.
Nanomaterials Development
The compound is utilized in the synthesis of functionalized nanomaterials. For instance, it can be incorporated into polymer matrices or used as a ligand for metal nanoparticles, enhancing their catalytic properties in various reactions . This application is particularly relevant in green chemistry where efficient catalysts are crucial.
Sensor Development
Research has shown that derivatives of this compound can be designed as sensors for detecting specific analytes through changes in fluorescence or conductivity upon interaction with target molecules . This capability is vital for developing non-invasive diagnostic tools.
Case Studies and Data Tables
Mechanism of Action
The mechanism of action of 4-ethoxy-2-nitrobenzonitrile involves its interaction with specific molecular targets. For example, during reduction reactions, the nitro group undergoes a series of electron transfer steps facilitated by the catalyst, leading to the formation of an amino group . The pathways involved in these reactions are influenced by the electronic properties of the substituents on the benzene ring .
Comparison with Similar Compounds
The following compounds are selected for comparison based on functional group similarity, substituent positions, and available
Structural and Functional Group Comparisons
*Calculated based on structural analogs (see Section 2.2).
Physical and Chemical Properties
Key Observations:
- Molecular Weight : Ethoxy substitution increases molecular weight compared to methoxy analogs. For example, replacing methoxy (-OCH₃) with ethoxy (-OCH₂CH₃) in 3-Methoxy-4-nitrobenzonitrile raises the molecular weight from 178.15 to 192.16 .
- Melting Points: 3-Methoxy-4-nitrobenzonitrile: 125–126°C . 4-Methoxy-2-nitrobenzaldehyde: No explicit data, but related aldehydes typically exhibit lower melting points than nitriles due to reduced intermolecular forces.
- Reactivity: Nitro groups (-NO₂) are electron-withdrawing, directing electrophilic substitution to meta/para positions. Ethoxy groups (-OCH₂CH₃) are electron-donating, contrasting with the aldehyde (-CHO) in 4-Methoxy-2-nitrobenzaldehyde, which is strongly electron-withdrawing . Nitriles (-CN) enhance polarity and stability, making this compound less volatile than aldehydes.
Biological Activity
4-Ethoxy-2-nitrobenzonitrile (C9H8N2O3) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
- Chemical Formula : C9H8N2O3
- CAS Number : 35739-44-7
- Molecular Weight : 180.17 g/mol
The compound features a nitro group and an ethoxy substituent on a benzonitrile core, contributing to its biological activity. The presence of the nitro group is particularly significant, as it is known to enhance the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Nitro compounds are often activated through reduction processes that generate reactive intermediates capable of binding to DNA or proteins, leading to cellular damage or modulation of signaling pathways .
Key Mechanisms Include:
- Antimicrobial Activity : Nitro-containing compounds exhibit antimicrobial properties by producing toxic intermediates upon reduction. These intermediates can bind covalently to DNA, causing cell death .
- Anti-inflammatory Effects : Compounds with nitro groups can modulate inflammatory responses by inhibiting enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are crucial in inflammatory pathways .
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms involving the inhibition of cell proliferation and induction of apoptosis .
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Studies : In a study examining the efficacy of nitro derivatives, this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- Anti-inflammatory Research : A recent investigation into the anti-inflammatory properties revealed that compounds similar to this compound effectively reduced levels of inflammatory cytokines in vitro, suggesting a potential for therapeutic use in inflammatory diseases .
- Antitumor Evaluation : In vitro studies indicated that this compound could inhibit the growth of several cancer cell lines, with IC50 values indicating potent cytotoxicity at sub-micromolar concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
